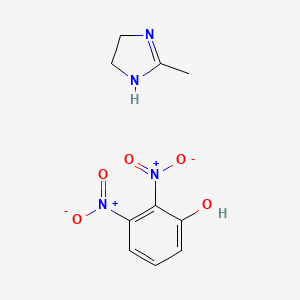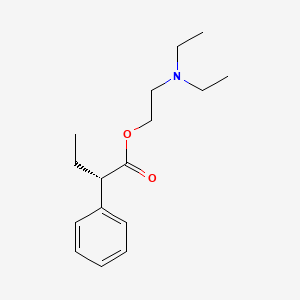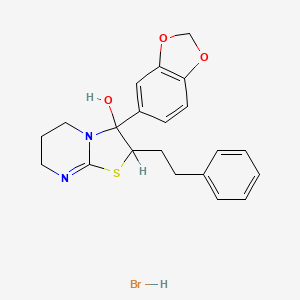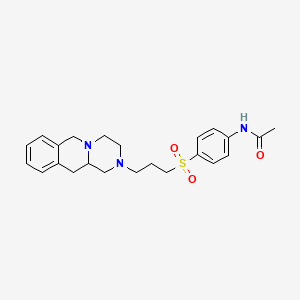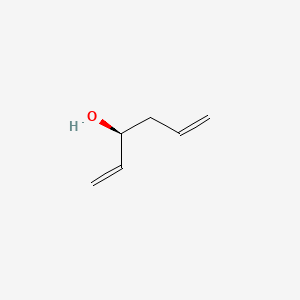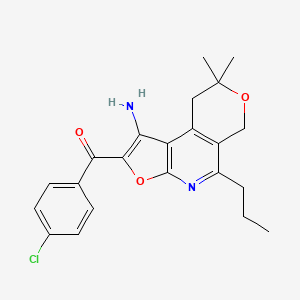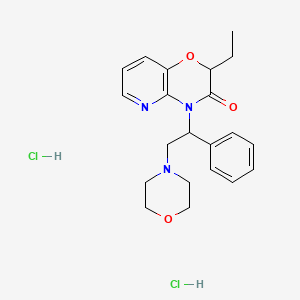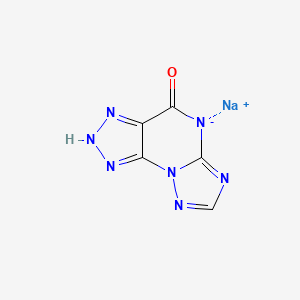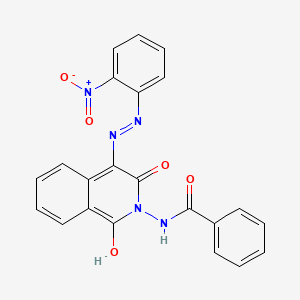
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroxy group, a nitrophenyl azo group, and an isoquinolyl benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the isoquinoline core. This is followed by the introduction of the hydroxy group and the nitrophenyl azo group through a series of reactions, including nitration, reduction, and azo coupling. The final step involves the formation of the benzamide moiety through an amide bond formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The azo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine derivative.
Aplicaciones Científicas De Investigación
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl azo groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZOIC ACID
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]ANILINE
Uniqueness
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85968-49-6 |
|---|---|
Fórmula molecular |
C22H15N5O5 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
N-[1-hydroxy-4-[(2-nitrophenyl)diazenyl]-3-oxoisoquinolin-2-yl]benzamide |
InChI |
InChI=1S/C22H15N5O5/c28-20(14-8-2-1-3-9-14)25-26-21(29)16-11-5-4-10-15(16)19(22(26)30)24-23-17-12-6-7-13-18(17)27(31)32/h1-13,29H,(H,25,28) |
Clave InChI |
KUWMZMZXXGEEHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN2C(=C3C=CC=CC3=C(C2=O)N=NC4=CC=CC=C4[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
